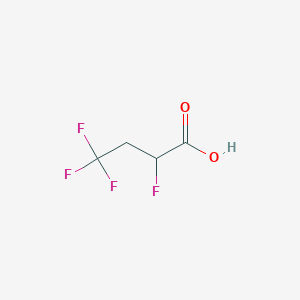

![molecular formula C19H13Cl2N3O3S B3396250 3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide CAS No. 1011577-80-2](/img/structure/B3396250.png)

3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide

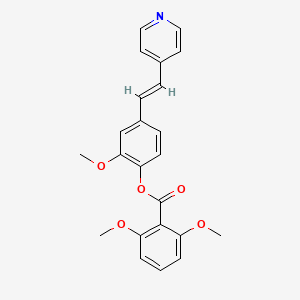

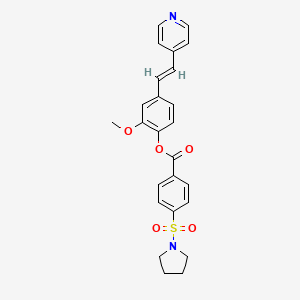

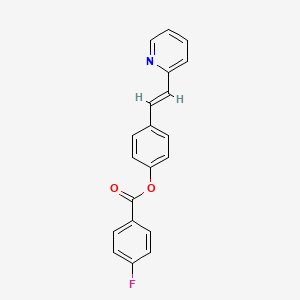

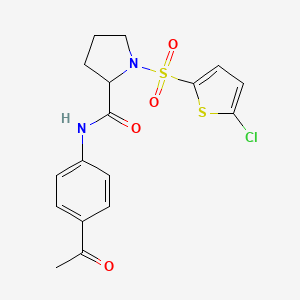

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzamide, a thiazole, and a benzo[b][1,4]oxazin ring. These types of structures are often found in biologically active compounds, including pharmaceuticals .

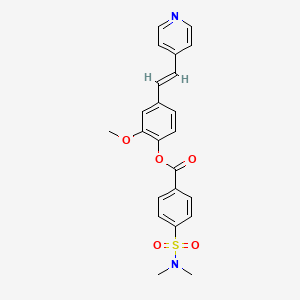

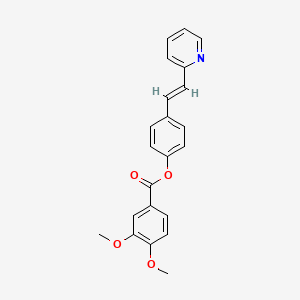

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzamide, thiazole, and benzo[b][1,4]oxazin rings will contribute to the rigidity of the molecule, while the various substituents will influence its chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s likely to have unique properties, but without specific data, it’s difficult to provide a detailed analysis .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . As antioxidants, these compounds can help protect cells from damage caused by free radicals, which are unstable molecules that can cause oxidative stress.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic properties . This means they can be used to relieve pain.

Anti-inflammatory Activity

These compounds have been shown to have anti-inflammatory effects . This makes them potentially useful in treating conditions characterized by inflammation.

Antimicrobial and Antifungal Activities

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests they could be used in the development of new drugs to treat bacterial and fungal infections.

Antiviral Activity

Research has also shown that thiazole derivatives can have antiviral properties . This means they could potentially be used in the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been found to act as diuretics . Diuretics are substances that promote diuresis, the increased production of urine.

Anticonvulsant Activity

These compounds have been found to have anticonvulsant properties . This suggests they could be used in the treatment of conditions characterized by seizures.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests they could be used in the treatment of cancer.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may be bacterial or fungal proteins.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be inferred that it may interfere with essential biochemical pathways in bacteria or fungi, such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

Similar compounds have shown potent inhibitory activity at micromolar concentrations , suggesting that they may have good bioavailability and effective distribution within the body.

Result of Action

Given the antimicrobial activity of similar compounds , it can be inferred that it may lead to the death of bacterial or fungal cells, thereby helping to clear infections.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,4-dichloro-N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O3S/c1-9-17(10-3-5-15-14(7-10)22-16(25)8-27-15)23-19(28-9)24-18(26)11-2-4-12(20)13(21)6-11/h2-7H,8H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTOYTNIZMWVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC4=C(C=C3)OCC(=O)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

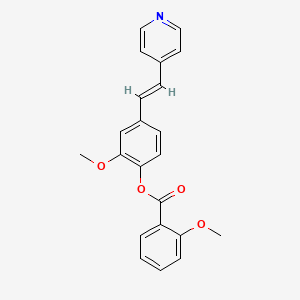

![1-(4-bromo-2-fluorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396171.png)

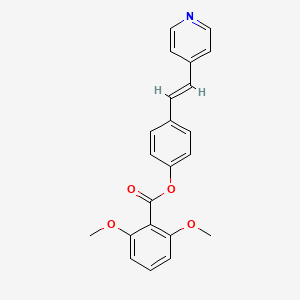

![3-fluoro-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396245.png)

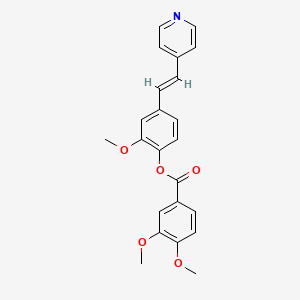

![2-(2-chlorophenoxy)-N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3396260.png)

![3-cinnamoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3396267.png)